2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide
Overview
Description
“2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a compound with the molecular formula C11H9FN2OS . It has a molecular weight of 236.27 .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a fluorophenyl group and a carboxamide group .Physical And Chemical Properties Analysis
The compound “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a solid at room temperature . It has a boiling point of 220-221°C .Scientific Research Applications
Medicine: Antioxidant and Antibacterial Agent
This compound has been studied for its potential as an antioxidant and antibacterial agent. Research indicates that derivatives of thiophene carboxamide exhibit significant inhibition activity, comparable to ascorbic acid, suggesting their use in combating oxidative stress . Additionally, they have shown high activity indices against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, which could make them valuable in the development of new antibiotics .
Materials Science: Synthesis of Azo Dyes
Thiophene derivatives are used in the synthesis of azo dyes, which have applications in creating materials with specific optical properties. The electron-rich nature of such compounds makes them suitable for use in dyes with potential nonlinear optical (NLO) properties, which are important in the field of photonics .
Environmental Science: Detoxification Studies
Compounds like 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide may be used in environmental science as biomimetic models for studies involving metal detoxification and oxidative stress . This can help in understanding the environmental impact of heavy metals and developing strategies for bioremediation.
Biochemistry: Neuroprotective Research
In biochemistry, thiophene derivatives are being investigated for their neuroprotective effects. They have been identified as potential serotonin 5-HT1A receptor antagonists, which could offer protection against ischemic cell damage, a critical area of research in neurodegenerative diseases .
Pharmacology: Drug Development
The structural properties of thiophene carboxamide derivatives make them interesting candidates for drug development. Their interactions with various proteins and enzymes can be studied for the creation of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic medications .
Safety and Hazards
The safety data sheet for “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding inhalation, ingestion, skin and eye contact, and ensuring adequate ventilation when handling the compound .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene-based analogs have also been reported to possess a wide range of therapeutic properties .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(10(13)15)11(14)16-9/h1-5H,14H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTAQVWRVWJQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433148 | |
Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61019-14-5 | |
Record name | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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